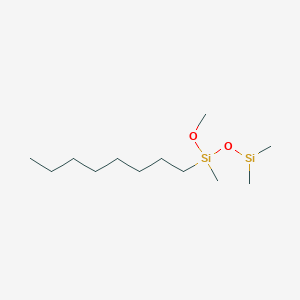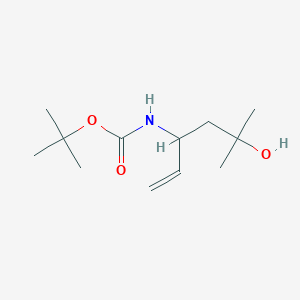
Tert-butyl (5-hydroxy-5-methylhex-1-en-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-(+/-)-4-amino-2-methylhex-5-ene-2-ol is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino alcohol The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-4-amino-2-methylhex-5-ene-2-ol typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The amino alcohol is first dissolved in a suitable solvent like dichloromethane, and then Boc2O and the base are added. The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of N-Boc-(+/-)-4-amino-2-methylhex-5-ene-2-ol can be scaled up using similar reaction conditions. The process involves the use of large reactors with precise temperature and pH control to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-Boc-(+/-)-4-amino-2-methylhex-5-ene-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of free amines or other protected amines.
Scientific Research Applications
N-Boc-(+/-)-4-amino-2-methylhex-5-ene-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of N-Boc-(+/-)-4-amino-2-methylhex-5-ene-2-ol involves the protection of the amino group, which prevents it from participating in unwanted side reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
N-Boc-(+/-)-4-amino-2-methylhex-5-ene-2-ol can be compared with other Boc-protected amino alcohols and amines:
N-Boc-2-aminoethanol: Similar in structure but with a shorter carbon chain.
N-Boc-3-amino-1-propanol: Another Boc-protected amino alcohol with different chain length and functional groups.
N-Boc-4-amino-1-butanol: Features a longer carbon chain and different reactivity.
The uniqueness of N-Boc-(+/-)-4-amino-2-methylhex-5-ene-2-ol lies in its specific structure, which provides distinct reactivity and applications compared to other Boc-protected compounds.
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl N-(5-hydroxy-5-methylhex-1-en-3-yl)carbamate |
InChI |
InChI=1S/C12H23NO3/c1-7-9(8-12(5,6)15)13-10(14)16-11(2,3)4/h7,9,15H,1,8H2,2-6H3,(H,13,14) |
InChI Key |
IGQCMTDWAFVUFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(C)(C)O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B15130181.png)
![(1-Methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate](/img/structure/B15130195.png)

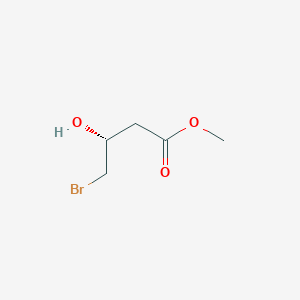
![1H-Cyclopenta[c]furan-1-one,3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B15130219.png)
![Quinolinium, 1-(2-hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, tetrafluoroborate(1-)](/img/structure/B15130224.png)
![4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol](/img/structure/B15130225.png)
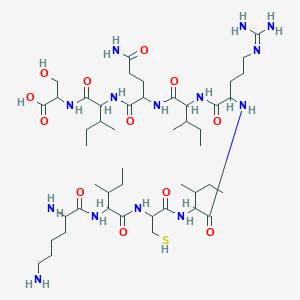
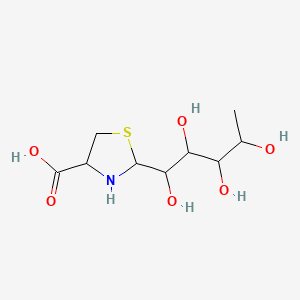
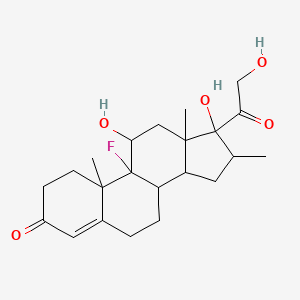
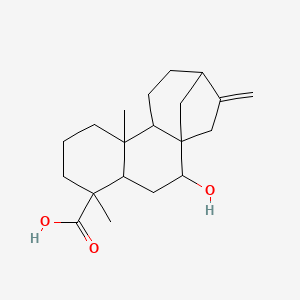
![(1S,3R,4S,6R)-N-Boc-6-amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carb acid](/img/structure/B15130268.png)
![[1-hexadecanoyloxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate](/img/structure/B15130276.png)
